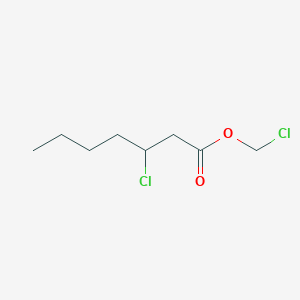

Chloromethyl 3-chloroheptanoate

Description

Chloromethyl 3-chloroheptanoate (CAS No. 80418-59-3) is a chlorinated ester with the molecular formula C₈H₁₂Cl₂O₂ and a molecular weight of 155.500 g/mol . Structurally, it consists of a heptanoate backbone with a chlorine atom at the third carbon of the alkyl chain and a chloromethyl group (-CH₂Cl) esterified to the carboxylic acid moiety. This compound exhibits a logP (octanol-water partition coefficient) value of 2.914, indicating moderate lipophilicity .

Properties

CAS No. |

80418-59-3 |

|---|---|

Molecular Formula |

C8H14Cl2O2 |

Molecular Weight |

213.10 g/mol |

IUPAC Name |

chloromethyl 3-chloroheptanoate |

InChI |

InChI=1S/C8H14Cl2O2/c1-2-3-4-7(10)5-8(11)12-6-9/h7H,2-6H2,1H3 |

InChI Key |

HJUPGERNLBGVLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 3-chloroheptanoate can be synthesized through a chloromethylation reaction. One common method involves the reaction of 3-chloroheptanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0-10°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-chloroheptanoate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloroheptanoic acid and methanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used

Major Products Formed

Nucleophilic substitution: Products include substituted amines, thiols, and other derivatives.

Hydrolysis: The major products are 3-chloroheptanoic acid and methanol.

Oxidation: Products include carboxylic acids and other oxidized compounds

Scientific Research Applications

Chloromethyl 3-chloroheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through chloromethylation reactions.

Industry: This compound is used in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of chloromethyl 3-chloroheptanoate involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify various substrates, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Positional Isomers: Chloroheptanoate Esters

Chloromethyl 3-chloroheptanoate belongs to a family of chlorinated esters differing in the position of the chlorine substituent on the heptanoate chain. Key analogs include:

| Compound Name | CAS Number | Molecular Weight (g/mol) | logP | Substituent Position |

|---|---|---|---|---|

| Chloromethyl 2-chloroheptanoate | 80418-58-2 | 155.500 | 2.914 | Carbon 2 |

| This compound | 80418-59-3 | 155.500 | 2.914 | Carbon 3 |

| Chloromethyl 6-chloroheptanoate | 80418-62-8 | 155.500 | 2.914 | Carbon 6 |

Key Observations :

- The position of the chlorine substituent may influence reactivity, steric effects, and metabolic pathways. For example, a chlorine at position 3 (mid-chain) could alter ester hydrolysis rates compared to terminal positions (e.g., position 6) .

- No direct data on boiling points or solubility differences are available, but positional isomerism typically affects physical properties such as melting points and vapor pressure.

Functional Group Analogs: Chloromethyl Chlorosulfate

Chloromethyl chlorosulfate (CAS No. 49715-04-0) is another chloromethyl-containing compound but features a sulfonate group (-OSO₂Cl) instead of an ester. Key contrasts include:

- Reactivity: The sulfonate group is highly electrophilic, making chloromethyl chlorosulfate a potent alkylating agent, whereas the ester group in this compound is more prone to hydrolysis .

- Applications: Chloromethyl chlorosulfate is explicitly recommended for use as an intermediate under strictly controlled manufacturing or laboratory conditions, whereas this compound’s applications remain less documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.